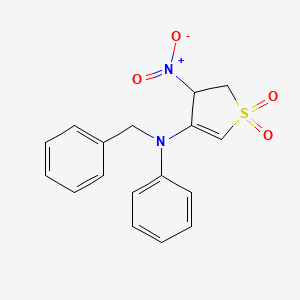
N-(3-acetylphenyl)-N'-(2,4-dibromophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-N'-(2,4-dibromophenyl)urea, commonly known as DBU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DBU belongs to the class of urea-based compounds and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of DBU is not fully understood. However, studies have suggested that DBU exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular pathways. DBU has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce apoptosis in cancer cells, making DBU a potential anticancer agent.
Biochemical and Physiological Effects:
DBU has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi, and reduce inflammation. DBU has also been found to have a neuroprotective effect, where it protects neurons from oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DBU in lab experiments is its high degree of purity. DBU can be synthesized with a high degree of purity, making it an ideal compound for use in various biological assays. However, one of the limitations of using DBU is its low solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on DBU. One potential direction is to investigate the potential of DBU as an anticancer agent. Further studies are needed to determine the mechanism of action of DBU and to evaluate its efficacy in treating various types of cancer. Another potential direction is to investigate the potential of DBU as a neuroprotective agent. Studies are needed to determine the mechanism of action of DBU in protecting neurons from oxidative stress and cell death. Finally, further studies are needed to evaluate the safety and toxicity of DBU in humans, which will be critical for its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of DBU can be achieved through the reaction of 3-acetylphenyl isocyanate and 2,4-dibromophenyl isocyanate in the presence of a suitable base. The reaction yields DBU as a white crystalline solid with a high degree of purity.
Applications De Recherche Scientifique
DBU has been extensively studied for its potential application in the treatment of various diseases. It has been found to exhibit significant antitumor, antifungal, and anti-inflammatory activities. DBU has also been investigated for its potential as an anticancer agent, where it has shown promising results in both in vitro and in vivo studies.
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-(2,4-dibromophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2N2O2/c1-9(20)10-3-2-4-12(7-10)18-15(21)19-14-6-5-11(16)8-13(14)17/h2-8H,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBYNIWJSJPMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(2,4-dibromophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(1-adamantyloxy)-2-oxoethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5157108.png)
![propyl 4-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5157118.png)

![2-cyano-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B5157127.png)
![N-(3-methoxyphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5157135.png)
![N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5157143.png)

![2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine](/img/structure/B5157150.png)
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5157151.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B5157159.png)

![3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]propanenitrile hydrochloride](/img/structure/B5157172.png)

